molecular formula C14H11ClN2O2 B13954495 Benzamide, 3-chloro-N-[(phenylamino)carbonyl]- CAS No. 56438-00-7

Benzamide, 3-chloro-N-[(phenylamino)carbonyl]-

Cat. No.: B13954495
CAS No.: 56438-00-7
M. Wt: 274.70 g/mol
InChI Key: VCKAAUTWBNGSGI-UHFFFAOYSA-N
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Description

3-Chloro-N-[(phenylamino)carbonyl]benzamide is a substituted benzamide featuring a chlorine atom at the 3-position of the benzene ring and a phenylurea moiety (-NH-C(=O)-NHPh) attached to the amide nitrogen. This compound belongs to a broader class of benzamide derivatives, which are characterized by their amide-linked aromatic systems. Benzamides are of significant interest due to their diverse applications in medicinal chemistry, materials science, and agrochemicals .

The presence of the electron-withdrawing chlorine atom and the urea group influences the compound's electronic properties, solubility, and reactivity. These structural features also enable participation in halogen bonding and hydrogen bonding, which are critical in crystal packing and biological interactions .

Properties

CAS No.

56438-00-7

Molecular Formula

C14H11ClN2O2

Molecular Weight

274.70 g/mol

IUPAC Name

3-chloro-N-(phenylcarbamoyl)benzamide

InChI

InChI=1S/C14H11ClN2O2/c15-11-6-4-5-10(9-11)13(18)17-14(19)16-12-7-2-1-3-8-12/h1-9H,(H2,16,17,18,19)

InChI Key

VCKAAUTWBNGSGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 3-chloro-N-[(phenylamino)carbonyl]-benzamide derivatives generally follows a multi-step process involving:

  • Formation of the benzamide core by acylation of aniline derivatives.
  • Introduction of the chloro substituent on the benzamide aromatic ring.
  • Reductive alkylation or amination steps to introduce the N-phenylamino moiety.
  • Purification by crystallization, flash chromatography, or preparative high-performance liquid chromatography (HPLC).

These steps are designed to afford high purity and yield of the target compound.

Synthesis from Salicylamide and Acid Chlorides

One common approach involves reacting salicylamide derivatives with acid chlorides under reflux conditions in pyridine, which acts as both solvent and base to facilitate the acylation reaction. This method yields N-benzoyl-2-hydroxybenzamides, which are structurally related to the target compound.

  • The reaction typically proceeds by mixing salicylamide with various acid chlorides, including chloro-substituted benzoyl chlorides, under reflux in pyridine.
  • The crude product, often a solid, is purified by crystallization or preparative HPLC.
  • Yields range from modest to very good, depending on the substituents and reaction conditions.

For example, a typical product, N-(4-ethylbenzoyl)-2-hydroxybenzamide, was obtained with a 51% yield after purification, demonstrating the feasibility of this approach for related benzamide derivatives.

Alkylation and Reductive Amination Routes

Another synthetic route involves the following sequence:

  • Alkylation of Phenols or Anilines: Starting from 4-nitrophenol or aniline derivatives, alkylation is performed using alkyl or benzyl bromides to introduce substituents on the aromatic ring.

  • Reduction of Nitro Groups: Aromatic nitro groups are reduced to amines using different reducing agents depending on the presence of halogens:

    • For halogenated aromatic rings (such as chlorine-substituted), activated zinc/copper in aqueous ammonium chloride is preferred to avoid dehalogenation.
    • For non-halogenated rings, palladium-catalyzed hydrogenation may be used.
  • Reductive Alkylation: The resulting anilines undergo reductive alkylation with N-Boc-2-aminoacetaldehyde to introduce the aminoethyl substituent.

  • Benzoylation: The amine intermediate is benzoylated using appropriate benzoyl chlorides.

  • Deprotection: The Boc protecting group is removed with hydrochloric acid in dioxane at room temperature.

  • Purification: Final compounds are purified by flash chromatography or preparative HPLC to obtain high-purity hydrochloride salts.

Structure-Activity Relationship (SAR) Insights Relevant to Preparation

Although the primary focus is on preparation, SAR data inform which substituents are favored during synthesis to optimize biological activity:

  • Substitution on the Aniline Ring: Para-chloro substitution significantly enhances activity compared to meta or other positions, guiding the choice of starting materials and reagents.
  • Benzoyl Substituents: Ortho-substituted benzoyl derivatives (e.g., 2-chlorobenzoyl) show higher potency, influencing the selection of acid chlorides in acylation steps.
  • Avoidance of Dehalogenation: Reduction conditions are carefully chosen to preserve chloro substituents critical for activity.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Purpose Outcome/Notes
Acylation with acid chlorides Pyridine, reflux Formation of benzamide core Moderate to high yield, solid products
Alkylation of phenols/anilines Alkyl/benzyl bromides, base Introduce substituents High regioselectivity
Nitro group reduction Zn/Cu in NH4Cl (halogenated), Pd catalyst (non-halogenated) Convert nitro to amine Preserves halogen substituents
Reductive alkylation N-Boc-2-aminoacetaldehyde Install aminoethyl group Efficient intermediate formation
Benzoylation Benzoyl chlorides, base Attach benzoyl moiety High purity after purification
Boc deprotection HCl in dioxane, room temperature Remove protecting group Clean deprotection, yields HCl salts
Purification Crystallization, flash chromatography, HPLC Purify final compound >95% purity typical

Mechanism of Action

The mechanism of action of Benzamide, 3-chloro-N-[(phenylamino)carbonyl]- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The following table summarizes key structural analogues and their substituent-driven differences:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
3-Chloro-N-[(phenylamino)carbonyl]benzamide Cl (C3), -NH-C(=O)-NHPh C₁₄H₁₀ClN₃O₂ 295.70 Halogen bonding, potential herbicide
3-Chloro-N-[3-(propionylamino)phenyl]benzamide Cl (C3), -NH-C(=O)-CH₂CH₃ C₁₆H₁₅ClN₂O₂ 302.76 Enhanced lipophilicity, antimicrobial activity
3-Chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide Cl (C3), -SO₂-NH-pyrimidinyl C₁₇H₁₃ClN₄O₃S 404.83 Sulfonamide group, kinase inhibition potential
3-Chloro-N-[2-(trifluoromethyl)phenyl]benzamide Cl (C3), -CF₃ (C2) C₁₄H₉ClF₃NO 299.68 High electronegativity, agrochemical use
3-Chloro-N-(tetrahydrothiophenyl)benzamide Cl (C3), tetrahydrothiophenyl C₁₈H₁₉ClN₂O₂S 374.87 Sulfur-containing moiety, metal coordination

Key Observations:

  • Electron-Withdrawing Groups (Cl, CF₃): These groups reduce electron density on the aromatic ring, enhancing stability against nucleophilic attack. The trifluoromethyl group in increases hydrophobicity, making it suitable for lipid membrane penetration in pesticides.
  • Urea vs. Sulfonamide: The urea group in the target compound supports hydrogen bonding, while sulfonamide in introduces acidic protons (pKa ~10), enabling pH-dependent solubility.
  • Metal Coordination: Compounds with sulfur or oxygen donors (e.g., ) form stable complexes with transition metals like nickel and copper, relevant in catalysis or material science.

Crystallographic and Structural Data

The crystal structure of 3-chloro-N-(2-nitrophenyl)benzamide (a close analogue) reveals:

  • Planarity: The amide moiety is nearly planar (r.m.s. deviation = 0.0164 Å), facilitating π-π stacking .
  • Intermolecular Interactions: Weak C–H···O hydrogen bonds and Cl···Cl contacts (3.943 Å) stabilize the crystal lattice. Similar halogen interactions are critical in materials with engineered porosity .

In contrast, 3-chloro-N-(diethylcarbamothioyl)benzamide forms a distorted square-planar nickel complex (Ni–S and Ni–O bonds), highlighting the role of thioamide groups in coordination chemistry .

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